Labeled Vitamin K1. Occurs widely in green plants, algae, photosynthetic bacteria.
Vitamin K-d7 (5,6,7,8-d4, 2-methyl-d3) is a deuterated analog of vitamin K, a fat-soluble vitamin. Vitamin K family comprises 2-methyl-1,4-naphthoquinone derivatives and it includes two natural vitamers, vitamin K1 (phylloquinone, found in plants) and vitamin K2 (menaquinone, found in animal products).
An isotope labelled of Phytomenadione. Phytomenadioneis a vitamin found in food and used as a dietary supplement. As a supplement it is used to treat certain bleeding disorders.
Vitamin K1-d7
CAS No.: 1233937-39-7
Cat. No.: VC0196666
Molecular Formula: C31H46O2
Molecular Weight: 457.7 g/mol
Purity: 95% by HPLC; 98% atom D;
* For research use only. Not for human or veterinary use.

CAS No. | 1233937-39-7 |
---|---|
Molecular Formula | C31H46O2 |
Molecular Weight | 457.7 g/mol |
IUPAC Name | 5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
Standard InChI | InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D |
Standard InChI Key | MBWXNTAXLNYFJB-VKXGTQFMSA-N |
Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] |
SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Chemical Structure and Properties
Molecular Identification
Vitamin K1-d7 is characterized by the chemical formula C31H39D7O2, with a molecular weight of 457.7 g/mol . The compound is officially identified by CAS number 1233937-39-7 and possesses the IUPAC name 5,6,7,8-tetradeuterio-2-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione . This structure incorporates seven deuterium atoms in place of hydrogen atoms, with four positioned in the aromatic ring system and three in the methyl group attached to position 3 of the naphthalene core.
The compound is also known by several synonyms including α-Phylloquinone-d7, trans-Phylloquinone-d7, and cis-Phylloquinone-d7, depending on the stereochemical configuration of the side chain . The InChIKey identifier MBWXNTAXLNYFJB-KSKBGIFYSA-N serves as a unique digital signature for this compound in chemical databases .
Analytical Applications
Internal Standard for Quantitative Analysis
Vitamin K1-d7 serves primarily as an internal standard for the quantification of vitamin K1 in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Internal standards with deuterium labeling allow for accurate quantification by compensating for variations in sample preparation, extraction efficiency, and instrument response.
The incorporation of seven deuterium atoms creates a mass shift relative to the unlabeled compound, allowing clear discrimination between the analyte (vitamin K1) and the internal standard (vitamin K1-d7) in mass spectrometric detection, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation .
Chromatographic Performance
In LC-MS/MS methods, Vitamin K1-d7 demonstrates excellent chromatographic performance with well-defined peak shapes. The retention time typically aligns closely with that of vitamin K1, which is essential for an effective internal standard . Calibration curves incorporating vitamin K1-d7 show excellent linearity across concentration ranges relevant for clinical and nutritional studies, typically 0.1-10 ng/mL as demonstrated in published methodologies .
Table 1: Chromatographic Characteristics of Vitamin K1-d7 compared to other K vitamins
Compound | Retention Time (approx.) | Mass Transition | Linear Range (ng/mL) |
---|---|---|---|
Vitamin K1-d7 | Similar to Vitamin K1 | Specific neutral loss | 0.1-10 |
Vitamin K1 | Method dependent | Neutral loss of m/z 184 | 0.1-10 |
MK-4 (Menaquinone-4) | Distinct from Vitamin K1 | Neutral loss of m/z 184 | 0.1-10 |
MK-7 (Menaquinone-7) | Distinct from Vitamin K1 | Neutral loss of m/z 184 | 0.1-10 |
Mass Spectrometric Analysis
In mass spectrometric detection, vitamin K1-d7 provides distinctive fragmentation patterns that can be easily differentiated from the non-deuterated analog. The deuterium labeling remains stable during ionization and fragmentation processes, ensuring reliable quantification . Common MS platforms used with this standard include triple quadrupole instruments operating in multiple reaction monitoring (MRM) mode, which offer excellent sensitivity and specificity for vitamin K analysis.
Research Applications
Clinical Research Applications
Vitamin K1-d7 is instrumental in clinical research focused on vitamin K status assessment. Studies examining vitamin K deficiency, particularly in cystic fibrosis patients and other populations at risk, rely on accurate quantification methods using this internal standard . The compound enables researchers to precisely determine serum levels of vitamin K1, which can be correlated with health outcomes and treatment efficacy.
For instance, in research examining vitamin K supplementation regimes in cystic fibrosis patients, accurate measurement of vitamin K1 concentrations is crucial for evaluating treatment efficacy. In these studies, vitamin K1-d7 serves as the reference standard against which patient samples are compared .
Reference Range Establishment
Parameter | Vitamin K1 | MK-4 | MK-7 |
---|---|---|---|
Intra-assay CV (%) | 2.3-10.4 | 3.2-14.3 | 6.0-11.1 |
Inter-assay CV (%) | 7.4-12.8 | 8.7-15.2 | 7.2-13.2 |
Limit of Detection | Method dependent | Method dependent | Method dependent |
Calibration Range | Typically 0.1-10 ng/mL | Typically 0.1-10 ng/mL | Typically 0.1-10 ng/mL |
Comparison with Non-deuterated Vitamin K1
Functional Applications
Non-deuterated vitamin K1 has demonstrated various biological activities, including potential anticancer effects in various cell lines, and serves as a precursor to vitamin K2 . In contrast, vitamin K1-d7's primary value lies in its analytical utility rather than biological activity. The compound enables accurate measurement of vitamin K1 in clinical and research settings without interfering with endogenous vitamin K1 determination.
Synthesis and Stability
Preparation Methods
Vitamin K1-d7 is synthesized through controlled deuteration processes that selectively replace hydrogen atoms with deuterium at specific positions. The synthesis typically involves specialized organic chemistry techniques to ensure high isotopic purity and structural integrity. The resulting compound exhibits the distinctive physical and chemical properties required for use as an analytical standard .
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